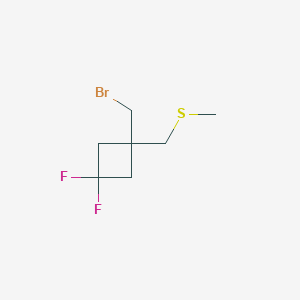

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a cyclobutane derivative, which means it contains a cyclobutane ring, a four-membered carbon ring. It has a bromomethyl group (-CH2Br), a difluoromethyl group (-CHF2), and a methylsulfanyl group (-SCH3) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The cyclobutane ring is likely to adopt a puckered conformation due to the strain of the four-membered ring .Chemical Reactions Analysis

The bromomethyl group in this compound is a good leaving group, so it could undergo nucleophilic substitution reactions. The difluoromethyl group could potentially undergo reactions with nucleophiles as well .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to a similar compound without bromine .Applications De Recherche Scientifique

Cycloaddition Reactions

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane is used in various cycloaddition reactions. For example, it participates in reactions with unsymmetrically substituted olefins, leading to the formation of cyclobutanes that are puckered with a marked preference for their substituent groups to be situated equatorially (Taylor & Wright, 1973).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies on derivatives of 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane have been conducted to understand their structural and conformational behavior. These studies have revealed details like spin-spin coupling and ring puckering in these molecules (Takahashi, 1962).

Synthesis Improvements

Research has been conducted to improve the synthesis process of bromomethyl cyclobutane, a close relative of the chemical . These studies aim to enhance yield, purity, and applicability for industrial production (Hui, 2003).

Substituent Effects on NMR Spectrum

The effects of various substituents on the NMR spectrum of cyclobutane derivatives, including compounds similar to 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane, have been studied. This research helps in understanding the impact of different substituents on the conformation of these compounds (Hopkins, 1968).

Dehydrogenated Intermolecular Cyclization

Studies on the formation of cyclobutane derivatives through dehydrogenated intermolecular cyclization processes have been conducted. These processes are important in creating complex cyclobutane structures, which are key in various chemical synthesis applications (Muramatsu, Toyota, & Satou, 2009).

Synthesis of Cyclobutane Scaffolds

Research on the synthesis of 1-aminomethyl-1-fluorocycloalkane scaffolds from methylenecycloalkanes has been conducted. This work is significant for developing cyclobutane-based compounds for various applications (Moens, D’hooghe, & Kimpe, 2013).

Bridgehead-substituted Cyclobutanes

Studies on the synthesis and reactions of bridgehead-substituted cyclobutanes, including those structurally related to 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane, provide insights into novel addition reactions of the bicyclic system (Gaoni, 1989).

Conformational Behavior Studies

Research on the conformational behavior of various cyclobutane derivatives, including halogen-substituted ones, helps in understanding the structural dynamics of these compounds (Powell et al., 1988).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2S/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLXOVPKPHGDNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1(CC(C1)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)

![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)

![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)

![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)